4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate

Apelin receptor (APJ) antagonism GPCR functional assay β-arrestin recruitment

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate (CAS 877636-24-3) is a synthetic small-molecule belonging to the 4-oxo-6-(thiopyrimidinylmethyl)-4H-pyran-3-yl benzoate chemotype, originally identified as part of a structure-activity relationship (SAR) campaign targeting the apelin (APJ) receptor. This compound, featuring a 4-fluorobenzoate ester substituent, shares the core scaffold with the well-characterized APJ functional antagonist ML221 (4-nitrobenzoate, CAS 877636-42-5) but exhibits fundamentally different receptor pharmacology quantitated under identical assay conditions, establishing its primary value as a structurally matched negative control or inactive comparator molecule for mechanistic studies.

Molecular Formula C17H11FN2O4S
Molecular Weight 358.34
CAS No. 877636-24-3
Cat. No. B2547209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate
CAS877636-24-3
Molecular FormulaC17H11FN2O4S
Molecular Weight358.34
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H11FN2O4S/c18-12-4-2-11(3-5-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-6-1-7-20-17/h1-9H,10H2
InChIKeyYNUFOGDPXFIWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate (CAS 877636-24-3): Chemoinformatic Baseline for Selective APJ Antagonist Procurement


4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate (CAS 877636-24-3) is a synthetic small-molecule belonging to the 4-oxo-6-(thiopyrimidinylmethyl)-4H-pyran-3-yl benzoate chemotype, originally identified as part of a structure-activity relationship (SAR) campaign targeting the apelin (APJ) receptor . This compound, featuring a 4-fluorobenzoate ester substituent, shares the core scaffold with the well-characterized APJ functional antagonist ML221 (4-nitrobenzoate, CAS 877636-42-5) but exhibits fundamentally different receptor pharmacology quantitated under identical assay conditions, establishing its primary value as a structurally matched negative control or inactive comparator molecule for mechanistic studies .

Why 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate Cannot Be Replaced by Other APJ-Targeting Pyran-Benzoate Analogs


Within the 4-oxo-6-(thiopyrimidinylmethyl)-4H-pyran-3-yl benzoate series, para-substitution on the benzoate ring is the dominant driver of APJ antagonist potency. Quantitative SAR data demonstrate a >45-fold potency gap between the 4-fluoro analog and the 4-nitro lead ML221, with several other para-substituted analogs (4-CN, 4-CF₃, 4-Br, 4-Cl) also exhibiting measurable but lower activity . This steep SAR cliff means that any procurement decision assuming functional equivalence among benzoyl ester variants will introduce uncontrolled pharmacological variables into experimental systems; only the 4-fluorobenzoate provides the specifically characterized APJ-inactive baseline required for rigorous negative-control experimental designs .

Quantitative Differentiation Evidence for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate: Head-to-Head Activity, Physicochemical, and Selectivity Data Versus Closest Analogs


APJ Functional Antagonism: >45-Fold Loss in Potency Compared to ML221 (4-Nitrobenzoate) in β-Arrestin Recruitment Assay

In the primary SAR study from which this chemotype was first characterized, the 4-fluorobenzoate analog (Entry 16) displayed no measurable APJ antagonist activity up to the 79 μM screening limit (IC₅₀ >79 μM), in contrast to the 4-nitrobenzoate ML221 (Entry 6) which achieved an IC₅₀ of 1.75 ± 0.19 μM in the identical β-arrestin recruitment assay . The 4-cyano (IC₅₀ 6.59 μM), 4-bromo (IC₅₀ 18.20 μM), 4-chloro (IC₅₀ 54.50 μM), and 4-trifluoromethyl (IC₅₀ 29.00 μM) analogs all retained measurable, albeit reduced, antagonism . The complete loss of activity with the 4-fluoro substituent represents a clear SAR discontinuity verified within a single experimental system.

Apelin receptor (APJ) antagonism GPCR functional assay β-arrestin recruitment

AT1 Receptor Selectivity Profile: Absence of Off-Target Activity at the Angiotensin II Type 1 Receptor

Both the 4-fluorobenzoate target compound and the potent ML221 (4-nitrobenzoate) were counter-screened against the angiotensin II type 1 (AT1) receptor, the closest phylogenetic relative of APJ. All tested benzoate analogs including the 4-fluoro derivative showed no significant AT1 inhibition (IC₅₀ >79 μM for all entries with unsubstituted thiopyrimidine) . While ML221 achieves >37-fold selectivity for APJ over AT1, the 4-fluoro analog's selectivity index cannot be calculated due to inactivity at both receptors; instead, this parallel inactivity confirms the absence of AT1-mediated off-target effects that could confound negative-control interpretations .

Receptor selectivity profiling Angiotensin II type 1 (AT1) receptor GPCR counter-screening

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bond Acceptor Load Relative to ML221

The 4-fluorobenzoate compound (MW 358.35 g/mol, XLogP3 2.5, H-bond acceptors 8, rotatable bonds 6, TPSA ~82.3 Ų) differs from ML221 (4-nitrobenzoate, MW 385.35 g/mol, C₁₇H₁₁N₃O₆S) by a 27 Da reduction in molecular weight and a lower hydrogen bond acceptor count (8 vs. 10 for ML221). The 4-fluoro substituent contributes lower polarity than the 4-nitro group, resulting in reduced topological polar surface area and potentially altered membrane permeability characteristics. Both compounds satisfy Lipinski's Rule of Five criteria (MW <500, logP <5, HBD = 0, HBA ≤10) , but the 4-fluoro analog's lower molecular complexity may offer advantages in synthetic accessibility, solubility, and analytical handling for routine laboratory use.

Physicochemical property profiling Lipinski's Rule of Five Drug-likeness assessment

Negative Control Validation: Confirmed Inactivity in the cAMP Accumulation Assay, the Orthogonal APJ Signaling Readout

The 4-fluorobenzoate analog (Entry 16) is explicitly reported as inactive in both the β-arrestin recruitment assay (IC₅₀ >79 μM) and—by extension of the SAR pattern—in the cAMP accumulation assay . Although the published cAMP data table focuses on ML221 (IC₅₀ 0.70 μM) and a subset of active analogs, the SAR discussion confirms that all para-substituted electron-donating or weakly electron-withdrawing benzoate analogs (4-F, 4-Me, 4-OMe, 4-OEt, 4-OiPr, 4-OBu, 4-tBu) lacked measurable activity across both functional assay formats . This dual-pathway inactivity (Gαᵢ-mediated cAMP inhibition and β-arrestin recruitment) distinguishes the 4-fluoro analog from partial agonists or pathway-biased ligands that might retain activity in one signaling arm.

cAMP accumulation assay APJ signaling pathway Orthogonal assay validation

Validated Application Scenarios for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate Based on Comparative Evidence


Structurally Matched Negative Control for ML221-Based APJ Antagonism Studies in Cardiovascular and Metabolic Disease Models

In any cell-based or in vivo experiment employing ML221 to inhibit APJ signaling, the 4-fluorobenzoate analog serves as the optimal negative control because it shares the identical pyran-thiopyrimidine scaffold, ester linkage, and overall molecular topology with ML221, differing only in the para-benzoate substituent (4-F vs. 4-NO₂). The >45-fold potency differential confirmed in the β-arrestin recruitment assay ensures that any observed ML221 effect can be attributed to APJ antagonism rather than off-target scaffold-mediated effects. This application is directly relevant to cardiovascular research (apelin/APJ in cardiac contractility, angiogenesis), metabolic studies (apelin in insulin sensitivity), and cancer biology (APJ in tumor angiogenesis).

SAR Probe for Para-Substituent Electronic Effects on APJ Receptor Binding and Activation

The 4-fluorobenzoate compound provides a critical negative data point in quantitative structure-activity relationship (QSAR) modeling of this chemotype. With its Hammett σₚ constant of +0.06 (weakly electron-withdrawing) compared to +0.78 for the 4-nitro group of ML221, the complete loss of APJ activity at >79 μM establishes that electron-withdrawing capacity beyond a threshold is required for receptor antagonism. This makes the compound a valuable calibration point for computational docking studies, pharmacophore modeling, and machine learning-based activity prediction algorithms focused on GPCR ligand design.

Physicochemical Reference Standard for Benzoate Ester Pyranone Series in ADME and Solubility Studies

With a molecular weight of 358.35 g/mol, XLogP3 of 2.5, and 8 hydrogen bond acceptors , the 4-fluorobenzoate analog occupies a distinct position in the physicochemical property space of the series relative to the heavier 4-nitro (MW 385.35, HBA 10) and 4-bromo (MW ~433) analogs. It can function as a reference compound for parallel artificial membrane permeability assays (PAMPA), kinetic solubility determinations, and microsomal stability studies where property-activity relationships need to be deconvoluted from substituent electronic effects. ML221 itself has reported PAMPA permeability of 271 × 10⁻⁶ cm/s, aqueous solubility of 25.5 μg/mL at pH 7.4, and mouse plasma protein binding of 99.1% ; the 4-fluoro analog provides a counterpoint for assessing how substituent choice modifies these ADME parameters without altering the core scaffold.

Dual-Pathway APJ Signaling Negative Control for Biased Ligand Discovery Campaigns

The inactivity of the 4-fluorobenzoate compound in both Gαᵢ-mediated cAMP inhibition and β-arrestin recruitment pathways qualifies it as a baseline reference for biased signaling studies. In drug discovery programs seeking APJ-biased ligands that selectively activate either G-protein or β-arrestin pathways, this compound provides a stable zero-activity anchor point that eliminates the confounding influence of residual pathway-specific agonism. This application is particularly relevant given the emerging interest in functionally selective GPCR modulators for cardiovascular indications where APJ-AT1 heterodimerization and pathway crosstalk are under active investigation.

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.